N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide
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Overview
Description
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide is a chemical compound with the molecular formula C18H34N2O2 and a molecular weight of 310.54 g/mol . This compound is known for its unique structure, which includes an epoxy group and a menthane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves several steps. One common synthetic route includes the reaction of 1,8-epoxy-p-menthane with N,N-dipropylamine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
N,N-Dipropyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide can be compared with other similar compounds, such as:
1,8-Epoxy-p-menthane: This compound shares the epoxy and menthane moieties but lacks the dipropylamino group, making it less versatile in certain reactions.
N,N-Dipropylacetamide: This compound lacks the epoxy and menthane moieties, making it structurally simpler and less reactive in specific contexts.
Properties
CAS No. |
94376-16-6 |
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Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N,N-dipropyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |
InChI |
InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)16(21)13-19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15,19H,6-13H2,1-5H3 |
InChI Key |
KMRFWMAEJOSUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CNC1CC2CCC1(OC2(C)C)C |
Origin of Product |
United States |
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